molecular formula C21H18N2O5 B2380632 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 905683-74-1

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2380632
CAS No.: 905683-74-1
M. Wt: 378.384
InChI Key: NELINRNSSJDEES-UHFFFAOYSA-N
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Description

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a chromene core with a pyrrolidinone ring and a methoxyphenyl group, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidinone Ring: This step often involves the reaction of the chromene derivative with a suitable amine and a carbonyl compound to form the pyrrolidinone ring.

    Attachment of the Methoxyphenyl Group: This can be done via a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the pyrrolidinone-chromene intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Comparison with Similar Compounds

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with similar compounds such as:

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Known for its structural similarity and potential biological activities.

    Curcumin Derivatives: These compounds share some structural features and are studied for their medicinal properties.

    Chalcone Derivatives: These compounds have a similar aromatic structure and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-27-16-7-4-6-15(11-16)23-12-14(10-19(23)24)22-20(25)17-9-13-5-2-3-8-18(13)28-21(17)26/h2-9,11,14H,10,12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELINRNSSJDEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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